Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxyl group. This compound is derived from acetamide and features a benzo[a]heptalene core, which is a polycyclic aromatic hydrocarbon. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- can be achieved through several synthetic routes. One common method involves the dehydration of ammonium acetate to produce acetamide, which is then further reacted with other reagents to introduce the desired functional groups . Another method involves the ammonolysis of acetylacetone under reductive amination conditions . Industrial production methods may involve the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas to produce the compound in high yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a plasticizer and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
N,N-Dimethylacetamide (DMA): Widely used as a solvent but lacks the complex structure and functional groups of the target compound.
Acetanilide: Used as an inhibitor of hydrogen peroxide decomposition and in the synthesis of dyes and rubber accelerators.
Acetazolamide: A carbonic anhydrase inhibitor used in medicine.
Properties
CAS No. |
84092-81-9 |
---|---|
Molecular Formula |
C22H31NO6 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(9-hydroxy-1,2,3,10-tetramethoxy-5,6,7,8,9,10,11,12-octahydrobenzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C22H31NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h10,16-18,25H,6-9,11H2,1-5H3,(H,23,24) |
InChI Key |
OCZBEEIHYYZKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1CC(C(CC3)OC)O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.